molecular formula C16H20N2O5S B4484097 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid

2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid

Cat. No.: B4484097
M. Wt: 352.4 g/mol
InChI Key: QFJGUMIWUGKKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a naphthalene ring substituted with a dimethylamino group and a sulfonylamino group, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid typically involves multi-step organic reactionsThe final step involves the addition of the hydroxybutanoic acid moiety under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process may involve the use of catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid involves its interaction with specific molecular targets. The compound’s sulfonylamino group can form strong hydrogen bonds with target molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-18(2)14-7-3-6-12-11(14)5-4-8-15(12)24(22,23)17-13(9-10-19)16(20)21/h3-8,13,17,19H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJGUMIWUGKKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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